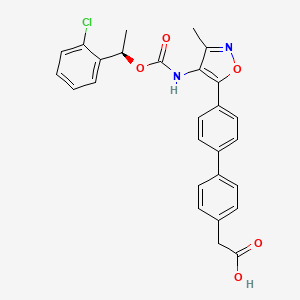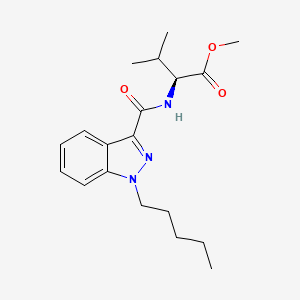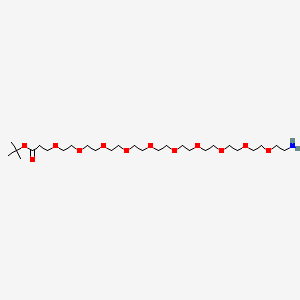
Amino-PEG10-t-butyl ester
Overview
Description
Amino-PEG10-t-butyl ester is a polyethylene glycol derivative containing an amino group with a t-butyl protected carboxyl group. This compound is known for its hydrophilic polyethylene glycol spacer, which increases solubility in aqueous media. The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Mechanism of Action
Target of Action
Amino-PEG10-t-butyl ester is a polyethylene glycol (PEG) derivative that contains an amino group with a t-butyl protected carboxyl group . The primary targets of this compound are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), with which the amino group can react .
Mode of Action
The amino group in this compound is reactive and can form bonds with carboxylic acids, activated NHS esters, and carbonyls . The t-butyl protected carboxyl group can be deprotected under acidic conditions . This allows the compound to interact with its targets and induce changes in their structure and function.
Pharmacokinetics
It is known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions , suggesting that the compound’s action, efficacy, and stability may vary depending on the acidity of the environment.
Biochemical Analysis
Biochemical Properties
Amino-PEG10-t-butyl ester plays a significant role in biochemical reactions due to its reactive amino group and hydrophilic PEG spacer. The amino group can form covalent bonds with carboxylic acids, activated NHS esters, and carbonyls, facilitating the conjugation of biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through these covalent bonds. For example, it can be used to modify proteins by attaching PEG chains, which can enhance protein solubility and stability .
Cellular Effects
This compound influences various cellular processes by modifying proteins and other biomolecules. The PEGylation of proteins using this compound can affect cell signaling pathways, gene expression, and cellular metabolism. PEGylated proteins often exhibit increased stability and reduced immunogenicity, which can enhance their therapeutic potential. Additionally, the hydrophilic nature of the PEG spacer can improve the solubility and bioavailability of conjugated biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of covalent bonds between its amino group and target biomolecules. This compound can react with carboxylic acids, activated NHS esters, and carbonyls to form stable amide or imine bonds. These covalent modifications can alter the structure and function of the target biomolecules, leading to changes in their activity, stability, and interactions with other cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The t-butyl protected carboxyl group can be deprotected under acidic conditions, which may affect the compound’s reactivity and interactions with biomolecules. Long-term studies have shown that PEGylated proteins and other conjugates exhibit increased stability and reduced degradation compared to their non-PEGylated counterparts .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound can enhance the solubility and stability of conjugated biomolecules without causing significant toxicity. At high doses, there may be potential toxic or adverse effects, such as immune responses or off-target interactions. It is essential to optimize the dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include the conjugation of biomolecules through covalent bonds. The amino group in this compound can react with carboxylic acids, activated NHS esters, and carbonyls, leading to the formation of stable amide or imine bonds. These modifications can affect the metabolic flux and levels of metabolites in cells, influencing various biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its hydrophilic PEG spacer. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues. The PEGylation of biomolecules using this compound can also enhance their distribution and bioavailability in vivo .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with target biomolecules and cellular compartments. This compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. The PEGylation of proteins using this compound can also affect their localization and activity within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of t-butyl esters of Nα-protected amino acids typically involves the reaction of protected amino acids with t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents. This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .
Industrial Production Methods: In industrial settings, the production of Amino-PEG10-t-butyl ester involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: Amino-PEG10-t-butyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) to form amide or imine bonds.
Deprotection Reactions: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include carboxylic acids, activated NHS esters, and carbonyl compounds. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH.
Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid, are commonly employed to remove the t-butyl protecting group.
Major Products Formed:
Amide Bonds: Formed from the reaction of the amino group with carboxylic acids or activated NHS esters.
Imines: Formed from the reaction of the amino group with carbonyl compounds.
Scientific Research Applications
Amino-PEG10-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the formulation of various products, including cosmetics and personal care items, due to its solubility-enhancing properties .
Comparison with Similar Compounds
- Amino-PEG4-t-butyl ester
- Amino-PEG6-t-butyl ester
- Amino-PEG8-t-butyl ester
Comparison: Amino-PEG10-t-butyl ester is unique due to its longer polyethylene glycol spacer, which provides greater solubility and flexibility in aqueous media compared to shorter polyethylene glycol derivatives. This increased solubility and flexibility make it particularly useful in applications requiring enhanced solubility and stability of modified biomolecules .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H55NO12/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h4-25,28H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGGTGCHTQMBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801120419 | |
| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatritriacontanoic acid, 33-amino-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818294-42-6 | |
| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatritriacontanoic acid, 33-amino-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatritriacontanoic acid, 33-amino-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


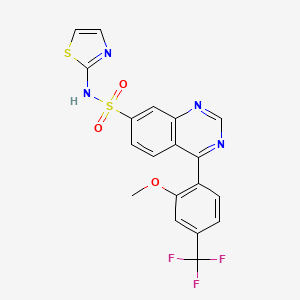
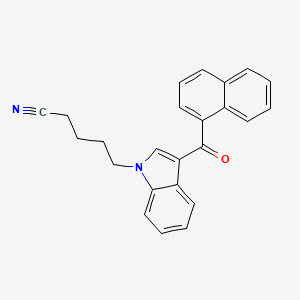

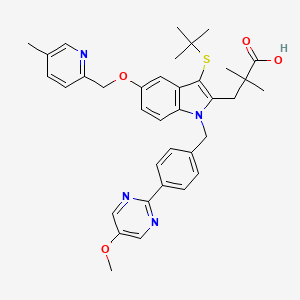
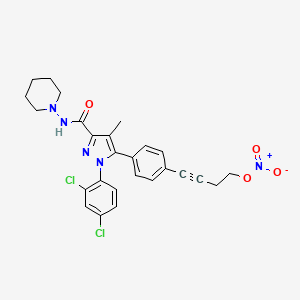
![2-[2-[[(3S,5S,6R)-1-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(4-chloro-3-fluorophenyl)-5-(3-chlorophenyl)-3-methyl-2-oxopiperidin-3-yl]methyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B605382.png)


![2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid](/img/structure/B605387.png)
![2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B605388.png)
![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)
